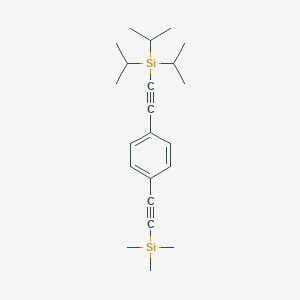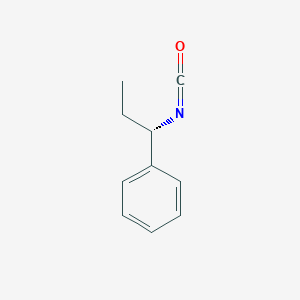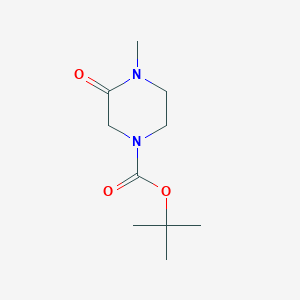
4-Phenylnaphthalene-1-sulfonic acid
Descripción general
Descripción
4-Phenylnaphthalene-1-sulfonic acid (PNS) is an organic compound that has been studied extensively for its various applications in scientific research and laboratory experiments. PNS is a white to yellow-orange solid with a melting point of 217-219°C, and is soluble in water, ethanol, and acetone. PNS is a versatile compound and can be used in a variety of scientific and laboratory applications, such as in organic synthesis, as a reagent for chromatography, and as a fluorescent indicator.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes in Fuel Cells
4-Phenylnaphthalene-1-sulfonic acid derivatives have been utilized in the development of proton exchange membranes for fuel cells. For instance, sulfonated poly(arylene ether sulfone)s exhibit high proton conductivity, making them suitable for fuel cell applications. The comb-shaped sulfonated polymers, with two or four sulfonic acid groups, show proton conductivity in the range of 34−147 and 63−125 mS/cm, respectively, highlighting their effectiveness as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Electrochemical Sensing
In electrochemical sensing, poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes have been developed for the simultaneous determination of caffeine and paracetamol. This method displays high sensitivity and selectivity, making it applicable in various contexts, including the analysis of beverages (Tefera et al., 2016).
Selective Fluorescent Sensing
4-Amino-3-hydroxynaphthalene-1-sulfonic acid demonstrates potential in fluorescent sensing of CN- in water. This approach is based on supramolecular self-assembly and provides a novel method for selective recognition of CN- anions, with a detection limit of 3.2 × 10(-7) M (Shi et al., 2013).
Synthesis of Complex Molecules
Sulfophenyl-substituted metal phthalocyanine complexes have been synthesized using derivatives of 4-phenylnaphthalene-1-sulfonic acid. These complexes exhibit specific features in their electronic spectra, depending on the central metal atom, solvent nature, and concentration. This indicates their potential in various applications, including catalysis and dye production (Lutsenko et al., 2004).
Electrochemical Polymerization
Conducting polymers synthesized from amino-substituted naphthalene sulfonic acids, including derivatives of 4-phenylnaphthalene-1-sulfonic acid, have been studied for their electrochemical properties. These materials exhibit potential for use in various electrochemical applications (Geto & Brett, 2016).
Propiedades
IUPAC Name |
4-phenylnaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-20(18,19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGJSRRHJSFEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylnaphthalene-1-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)







